6-Oxaspiro[3.4]octan-1-OL
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Overview
Description
6-Oxaspiro[3.4]octan-1-OL is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is characterized by its unique spirocyclic structure, which consists of a spiro-connected oxirane and cyclohexane ring. This compound is primarily used as a reagent and intermediate in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6-Oxaspiro[3.4]octan-1-OL involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at -78°C. The reaction mixture is then treated with 1,3-dichloroacetone, followed by the addition of lithium naphthalenide in tetrahydrofuran. The resulting product is purified through chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.4]octan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide and alkyl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted spirocyclic compounds.
Scientific Research Applications
6-Oxaspiro[3.4]octan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of new materials, surfactants, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.4]octan-1-OL involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its spirocyclic structure allows it to participate in unique reaction mechanisms that are not possible with linear or cyclic compounds.
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[3.4]octan-1-OL: This compound has a similar spirocyclic structure but contains a nitrogen atom instead of an oxygen atom.
6-Oxaspiro[3.4]octan-3-OL: This is a positional isomer of 6-Oxaspiro[3.4]octan-1-OL, with the hydroxyl group located at a different position on the spirocyclic ring.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-oxaspiro[3.4]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-1-2-7(6)3-4-9-5-7/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQVYZZBAUFHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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